3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid
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Overview
Description
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is a useful research compound. Its molecular formula is C10H12BNO5 and its molecular weight is 237.02 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
Oxidation: Boronate esters.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
3-(4-Dihydroxyboranyl)phenylformamidoacetic acid: [][1].
3-(4-Dihydroxyboranyl)phenylformamidopropanoic acid: [][1].
Uniqueness
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is unique due to its specific combination of a boronic acid group and an amide group, which provides a versatile platform for various chemical reactions and applications . Its ability to participate in Suzuki-Miyaura coupling reactions and potential use in BNCT highlight its distinctiveness .
Properties
IUPAC Name |
3-[(3-boronobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c13-9(14)4-5-12-10(15)7-2-1-3-8(6-7)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYZOMWTVOALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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